4-Methoxy-2-nitrobenzamide
Overview
Description
4-Methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-methoxybenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 2-position of the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Another method involves the direct condensation of 4-methoxy-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This reaction forms the amide bond, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the replacement of the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-2-nitrobenzoic acid and ammonia or an amine
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder (Fe), hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-Methoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Methoxy-2-nitrobenzoic acid
Scientific Research Applications
4-Methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, leading to antimicrobial or anticancer effects. The methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Methoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
4-Methoxy-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group
Uniqueness
4-Methoxy-2-nitrobenzamide is unique due to the combination of its functional groups. The presence of both a methoxy and a nitro group on the benzene ring provides distinct reactivity patterns, making it a valuable compound for various chemical transformations and applications. Its amide functionality also allows for the formation of hydrogen bonds, influencing its physical and chemical properties .
Properties
IUPAC Name |
4-methoxy-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDIKLOJLSJNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955432 | |
Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33844-22-3 | |
Record name | 4-Methoxy-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33844-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-p-anisamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-p-anisamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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